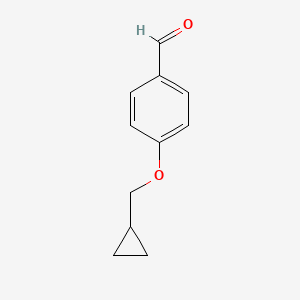

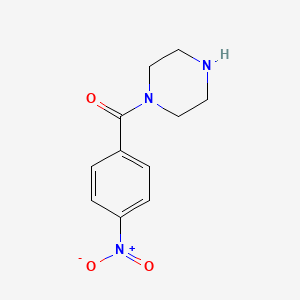

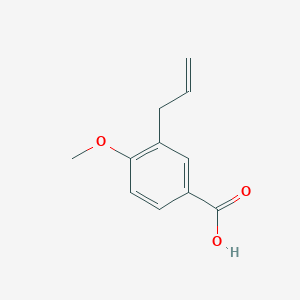

3-Allyl-4-methoxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-allyl-4-methoxybenzoic acid involves various chemical reactions that allow for the creation of this compound. Notable methods include the asymmetric dihydroxylation of allylic methoxybenzoates, which demonstrates excellent reagent-controlled diastereoselectivities (Guzman-Perez & Corey, 1997). This process is crucial for the stereocontrolled synthesis of the compound, showcasing the importance of reagent selection in achieving desired outcomes.

Molecular Structure Analysis

The molecular structure of 3-allyl-4-methoxybenzoic acid plays a significant role in its chemical behavior. For instance, certain derivatives of methoxybenzoic acid exhibit specific crystal packing due to their molecular structures, influencing their physical properties (Khan et al., 2014). Understanding these structural characteristics is essential for predicting and manipulating the compound's behavior in various chemical contexts.

Aplicaciones Científicas De Investigación

Encapsulation in Nanohybrids

A study by Hong, Oh, and Choy (2008) explored the encapsulation of 4-hydroxy-3-methoxybenzoic acid, a flavoring agent in foods, into layered double hydroxide (LDH) to produce nanohybrids. This research is significant for controlled flavor release in food technology, demonstrating the potential of 3-Allyl-4-methoxybenzoic acid derivatives in nanomaterial applications (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Transformation

In 2010, Zhang et al. reported the enantioselective transfer hydrogenation involving derivatives of 3-Allyl-4-methoxybenzoic acid. This study contributes to the field of organic synthesis, specifically in creating stereoselective compounds, which is crucial for developing pharmaceuticals and fine chemicals (Zhang, Yang, Kim, & Krische, 2010).

Spectroscopy and Analytical Applications

Clavijo, Menendez, and Aroca (2008) conducted research on vanillic acid, a derivative of 3-Allyl-4-methoxybenzoic acid, using vibrational and surface-enhanced Raman spectra. Their findings are significant for analytical chemistry, especially in detecting trace amounts of such compounds in various matrices (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Activity

Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, a close relative of 3-Allyl-4-methoxybenzoic acid, and found them to have significant antibacterial activity against Bacillus spp. This research opens up avenues for the development of new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Anticancer Properties

Alam (2022) explored the synthesis of novel eugenol 1,2,3-triazole derivatives, chemically related to 3-Allyl-4-methoxybenzoic acid, for their anticancer activity against breast cancer cells. This study contributes to the field of medicinal chemistry and cancer research (Alam, 2022).

Safety And Hazards

The safety data sheet for “3-Allyl-4-methoxybenzoic acid” indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound may be harmful if swallowed and may cause skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Propiedades

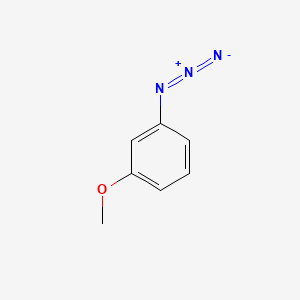

IUPAC Name |

4-methoxy-3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGQNDSEONVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324961 | |

| Record name | 3-Allyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-methoxybenzoic acid | |

CAS RN |

7501-09-9 | |

| Record name | 7501-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.